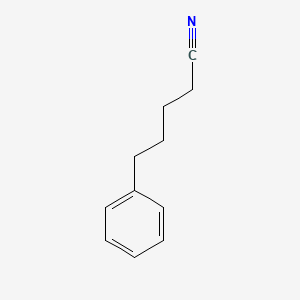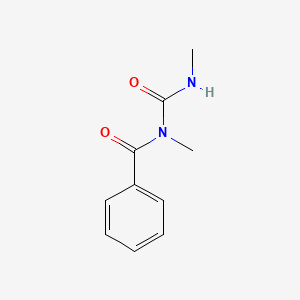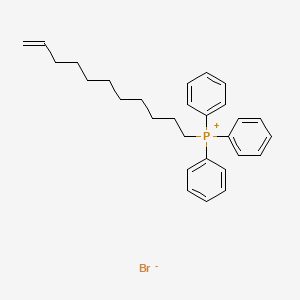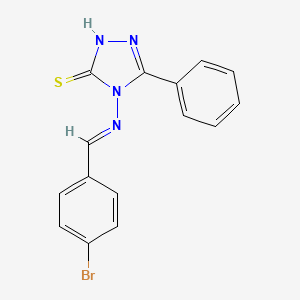
1,3-Bis(4-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methylphenoxy)propan-2-ol is an organic compound characterized by the presence of two 4-methylphenoxy groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction. The general synthetic route can be summarized as follows:
Reaction of 4-methylphenol with epichlorohydrin: This step involves the formation of an intermediate glycidyl ether.
Nucleophilic substitution: The intermediate glycidyl ether undergoes nucleophilic substitution with another molecule of 4-methylphenol to form this compound.
The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1,3-Bis(4-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s phenoxy groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of methyl groups.
1,3-Bis(4-methoxyphenyl)-2-propanol: Contains methoxy groups on the phenyl rings.
1,3-Bis(3-methylphenoxy)propan-2-ol: Similar structure but with methyl groups in the meta position.
Uniqueness
1,3-Bis(4-methylphenoxy)propan-2-ol is unique due to the presence of 4-methylphenoxy groups, which impart specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.
Properties
CAS No. |
14569-62-1 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1,3-bis(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10,15,18H,11-12H2,1-2H3 |
InChI Key |
GUKUMDDKDYSDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)



![[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B11998921.png)



![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)



